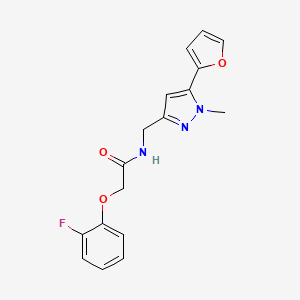

2-(2-fluorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

描述

属性

IUPAC Name |

2-(2-fluorophenoxy)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3/c1-21-14(16-7-4-8-23-16)9-12(20-21)10-19-17(22)11-24-15-6-3-2-5-13(15)18/h2-9H,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZBLTQUFBWSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)COC2=CC=CC=C2F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHFNO

- IUPAC Name : this compound

Pharmacological Properties

Research indicates that compounds containing pyrazole and furan moieties exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has shown promise in various assays.

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC = 25 μM | |

| Anti-inflammatory | Cytokine Inhibition | Significant reduction | |

| Antimicrobial | Disc Diffusion | MIC = 16-64 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrazole ring contributes to its interaction with various biological targets, potentially influencing signaling pathways involved in cell proliferation and inflammation.

相似化合物的比较

Table 1: Structural Comparison of Selected Acetamide Derivatives

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The 1-methyl group on the pyrazole likely slows oxidative metabolism compared to unmethylated analogs (e.g., ’s N-(5-phenyl-1H-pyrazol-3-yl)acetamide) .

- Hydrogen Bonding : The acetamide NH and furan oxygen facilitate hydrogen bonding, critical for target interactions, as seen in penicillin-like analogs .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Fluorine or chlorine on the aryl ring improves receptor affinity and metabolic stability (e.g., vs. ) .

- Heterocyclic Substituents : Furan-2-yl () enhances π-π stacking in target binding compared to phenyl or cyclopropyl groups .

- Steric Effects : Bulky groups (e.g., ’s cyclopropyl) may reduce bioavailability but improve selectivity .

常见问题

Q. What are the optimal synthetic routes for preparing 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce fluorophenoxy groups (e.g., using 2-fluorophenol and a halogenated intermediate) .

- Condensation reactions with furan-containing pyrazole intermediates, facilitated by condensing agents like DCC or EDC .

- Purification via column chromatography or recrystallization to achieve high purity (>95%) .

Optimization strategies include adjusting solvent polarity (e.g., DMF or dichloromethane), temperature control (reflux at 80–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer:

- NMR spectroscopy (¹H/¹³C) identifies proton environments and connectivity, particularly for the furan, pyrazole, and fluorophenoxy moieties .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography resolves bond lengths and angles, critical for understanding solid-state interactions (e.g., F···H hydrogen bonding) .

- FT-IR verifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Methodological Answer:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to quantify IC₅₀ values .

- Cell viability assays (MTT or resazurin) in cancer cell lines to assess cytotoxicity .

- Binding affinity studies (SPR or fluorescence polarization) to measure interactions with biological targets like receptors .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with improved target selectivity?

- Methodological Answer:

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity of substituents like the fluorophenoxy group .

- Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in target proteins, highlighting key interactions (e.g., hydrogen bonds with pyrazole methyl groups) .

- MD simulations (GROMACS) assess stability of ligand-protein complexes over time, informing SAR studies .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying potency across assays)?

- Methodological Answer:

- Orthogonal assays (e.g., functional vs. binding assays) validate target engagement .

- Metabolic stability tests (microsomal incubation) rule out false negatives due to rapid degradation .

- Off-target profiling (Broad Institute’s LINCS library) identifies unintended interactions .

Q. How can isotopically labeled analogs (e.g., ¹⁸F, ¹³C) be synthesized for pharmacokinetic or imaging studies?

- Methodological Answer:

- Isotope incorporation via late-stage fluorination (¹⁸F using K²²⁺/crown ether systems) or ¹³C-labeling of the acetamide carbonyl .

- Radiolabeling (³H or ¹⁴C) for autoradiography in tissue distribution studies .

Q. What crystallographic parameters influence the compound’s stability and solubility?

- Methodological Answer:

- Hirshfeld surface analysis identifies intermolecular interactions (e.g., π-π stacking of furan rings) affecting crystal packing .

- Thermogravimetric analysis (TGA) measures decomposition points, while DSC assesses polymorphic transitions .

Data Analysis and Optimization

Q. How should researchers analyze conflicting data in structure-activity relationship (SAR) studies?

- Methodological Answer:

- Multivariate analysis (PCA or PLS) correlates substituent effects (e.g., fluorine position) with activity .

- Free-Wilson vs. Hansch analysis quantifies contributions of specific groups (e.g., 1-methylpyrazole) to potency .

Q. What strategies mitigate synthetic by-products (e.g., regioisomers) during scale-up?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。